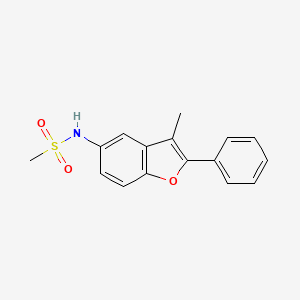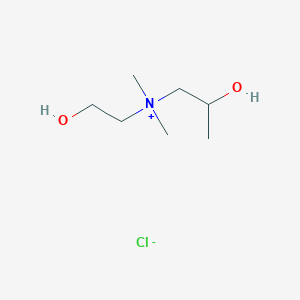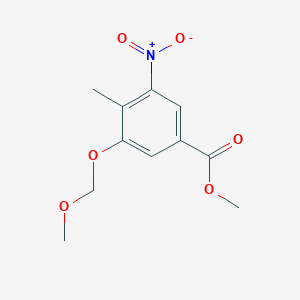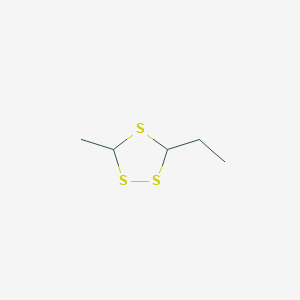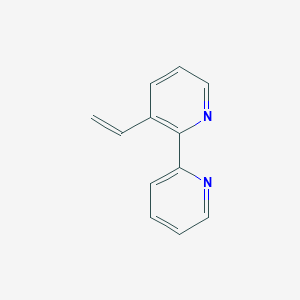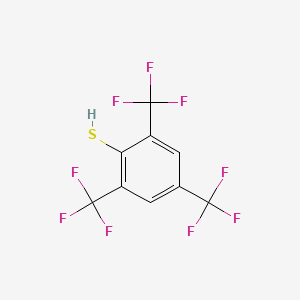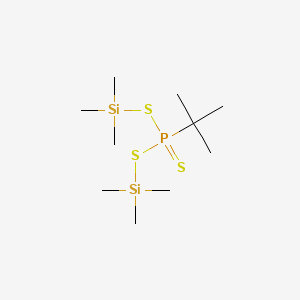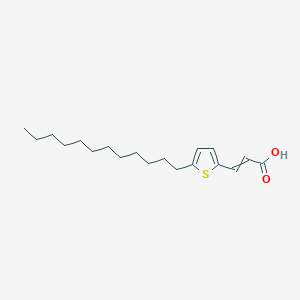
3-(5-Dodecylthiophen-2-YL)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Dodecylthiophen-2-YL)prop-2-enoic acid is an organic compound that features a thiophene ring substituted with a dodecyl chain and a propenoic acid group. This compound is of interest due to its unique structural properties, which make it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Dodecylthiophen-2-YL)prop-2-enoic acid typically involves the following steps:
Thiophene Functionalization: The thiophene ring is functionalized with a dodecyl chain through a Friedel-Crafts alkylation reaction.
Propenoic Acid Introduction: The functionalized thiophene is then subjected to a Heck reaction with an appropriate acrylate to introduce the propenoic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Dodecylthiophen-2-YL)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The propenoic acid group can be reduced to form the corresponding propanoic acid derivative.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Propanoic acid derivatives.
Substitution: Halogenated thiophene derivatives.
Applications De Recherche Scientifique
3-(5-Dodecylthiophen-2-YL)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 3-(5-Dodecylthiophen-2-YL)prop-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The thiophene ring and propenoic acid group can participate in various binding interactions, influencing biological pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(5-Phenylthiophen-2-YL)prop-2-enoic acid
- 2,5-bis(5-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene
Uniqueness
3-(5-Dodecylthiophen-2-YL)prop-2-enoic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in materials science and organic electronics.
Propriétés
Numéro CAS |
115770-26-8 |
|---|---|
Formule moléculaire |
C19H30O2S |
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
3-(5-dodecylthiophen-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C19H30O2S/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-14-18(22-17)15-16-19(20)21/h13-16H,2-12H2,1H3,(H,20,21) |
Clé InChI |
SQJYPWNZXCWLQB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=CC=C(S1)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Chloro-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzene](/img/structure/B14298359.png)
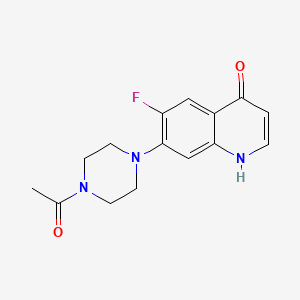
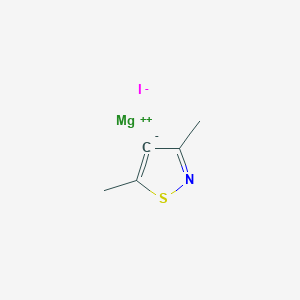
![Bicyclo[5.3.3]trideca-1(11),7,9,12-tetraene](/img/structure/B14298369.png)
methanone](/img/structure/B14298376.png)
![4,11,11-Trimethyl-8-methylidenebicyclo[8.1.0]undec-3-en-5-ol](/img/structure/B14298379.png)
